N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C13H19Cl2F3N2 |
|---|---|
Molecular Weight |
331.20 g/mol |
IUPAC Name |
N-benzyl-3-(trifluoromethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12(7-4-8-17-10-12)18-9-11-5-2-1-3-6-11;;/h1-3,5-6,17-18H,4,7-10H2;2*1H |
InChI Key |
DUMAKOWAQYGQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(F)(F)F)NCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride typically involves:
- Construction of the piperidine ring bearing the trifluoromethyl substituent.
- Introduction of the N-benzyl group on the piperidine nitrogen.
- Conversion of the free amine to its dihydrochloride salt for stability and handling.
Two main synthetic routes are described in the literature and patents:
Route 1: Synthesis via N-Benzyl-3-piperidinol Intermediate and Subsequent Functionalization
This approach involves:
- Starting Material: 3-Hydroxy piperidine (3-piperidinol)
- N-Benzylation: Reaction with benzyl chloride in toluene at 90–110 °C to form the quaternary ammonium salt of N-benzyl-3-hydroxy piperidine.
- Catalytic Hydrogenation: Reduction of the quaternary ammonium salt under moderate hydrogen pressure (3–5 atm) using a nickel-based catalyst to yield N-benzyl-3-piperidinol.
- Conversion to Amine: Subsequent modification to introduce the trifluoromethyl group at the 3-position and convert the hydroxyl to an amine. This step may involve acylation with trifluoromethyl-containing reagents followed by reduction steps to achieve the amine functionality.
- Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt.
- High purity and yield.
- Environmentally friendly catalytic hydrogenation.
- Scalable for industrial production.
Route 2: Multi-step Synthesis from N-Benzyl Glycine Esters and Halogenated Intermediates
This method is based on a patent describing the synthesis of related piperidinone intermediates and involves:
- Preparation of N-Benzyl Glycine Ethyl Ester: Benzylamine reacts with 2-halogenated ethyl acetate in the presence of alkali and quaternary ammonium salts in organic solvents such as acetonitrile.
- Formation of Piperidone Intermediate: The ester is reacted with 4-halogenated ethyl butyrate and alkali in solvents like chloroform or toluene, followed by pH adjustment and extraction to isolate the intermediate.
- Cyclization and Reduction: The intermediate undergoes further reaction with acid and crystallization to obtain 1-benzyl-3-piperidone hydrochloride, which can be subsequently converted to the desired piperidin-3-amine derivative by reductive amination or other amination methods.
- Introduction of Trifluoromethyl Group: This step involves acylation or substitution reactions using trifluoromethyl-containing reagents to incorporate the trifluoromethyl moiety at the 3-position of the piperidine ring.
- Final Salt Formation: The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid.
- Short synthetic route with high purity intermediates.
- High overall yield and cost-effective reagents.
- Suitable for scale-up and industrial application.
Additional Synthetic Details from Analogous Compounds
A related synthetic example involving complex piperidine derivatives with trifluoromethyl groups includes:
- Protection/deprotection steps using tert-butoxycarbonyl (Boc) groups.
- N-alkylation reactions using bromides in the presence of potassium carbonate in acetonitrile.
- Reductions with lithium aluminum hydride (LiAlH4) in dry ethyl ether.
- Final guanylation and acid deprotection to yield dihydrochloride salts.
While these steps are from more complex analogs, they provide insight into the handling of trifluoromethyl-substituted piperidine amines and the formation of stable dihydrochloride salts.
Comparative Data Table of Preparation Routes
| Step | Route 1: N-Benzyl-3-piperidinol Hydrogenation | Route 2: N-Benzyl Glycine Ester & Piperidone Intermediate |
|---|---|---|
| Starting Material | 3-Hydroxy piperidine + benzyl chloride | Benzylamine + 2-halogenated ethyl acetate |
| Key Reaction | Catalytic hydrogenation with Ni catalyst at 3-5 atm H2 | Alkylation with 4-halogenated ethyl butyrate, pH control, extraction |
| Solvents | Toluene, absolute ethanol | Acetonitrile, chloroform, toluene |
| Functional Group Introduction | Hydroxyl to amine via acylation/reduction | Cyclization to piperidone, then amination |
| Trifluoromethyl Introduction | Acylation with trifluoromethylbenzoyl chloride | Acylation or substitution with trifluoromethyl reagents |
| Final Step | Acid treatment to form dihydrochloride salt | Acid treatment and crystallization |
| Yield | High purity, scalable | High yield, cost-effective |
| Environmental Impact | Catalytic, mild conditions | Requires organic solvents, pH adjustments |
Summary of Research Results
- The catalytic hydrogenation route (Route 1) provides a green, efficient method for preparing N-benzyl-3-piperidinol, an important intermediate toward the target amine, with high purity and operational safety.
- The glycine ester-based route (Route 2) offers a novel, concise synthetic sequence with high yields and purity for the piperidone intermediate, which can be converted to the amine and trifluoromethylated derivatives effectively.
- Both methods culminate in the formation of the dihydrochloride salt, enhancing the compound's stability and usability in further applications.
- The choice of route depends on available starting materials, scale, and desired purity, with both routes well-documented for industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl halides, trifluoromethyl iodide, amines, thiols, and polar aprotic solvents.
Major Products
Oxidation: N-Oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction involves binding to the catalytic site of the enzyme, interacting with amino acid residues such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride with structurally analogous compounds based on substituents, stereochemistry, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Hazard Statements |
|---|---|---|---|---|---|---|
| This compound* | Not explicitly listed | C₁₃H₁₇Cl₂F₃N₂ | ~313.15 (calculated) | -CF₃ at C3, benzyl at N1 | N/A | Inferred: H302, H315† |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 | C₁₄H₂₄Cl₂N₂ | 291.26 | -CH₃ at C3 and C4, benzyl at N1 | 249–251 | H302, H315, H319, H335‡ |
| (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1821769-41-8 | C₁₄H₂₄Cl₂N₂ | 291.26 | -CH₃ at C3 and C4, benzyl at N1 | N/A | H302, H315, H319, H335‡ |
| Fluphenazine Dihydrochloride | 146-56-5 | C₂₂H₂₆Cl₂F₂N₃OS | 510.42 | Trifluoromethyl-thioxanthene core | N/A | N/A |
*Hypothetical structure inferred from naming conventions; †Based on analogs in ; ‡From .
Key Comparisons:
Substituent Effects :
- The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to methyl (-CH₃) substituents in analogs like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride . This difference may influence receptor binding affinity in therapeutic contexts.
- Stereochemistry : The (3R,4R) and (3S,4R) diastereomers (–6) demonstrate that stereochemical variations significantly alter physicochemical properties and biological activity. For example, the (3R,4R) isomer has a defined melting point (249–251°C), suggesting higher crystallinity than the trifluoromethyl variant, which lacks reported data .
Pharmaceutical Relevance :
- The benzyl-piperidine scaffold is common in neuropsychiatric drug candidates. For instance, fluphenazine dihydrochloride (), a trifluoromethyl-containing antipsychotic, shares a partial structural motif but differs in core architecture (thioxanthene vs. piperidine) .
Safety and Handling :
- Analogs like (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride () carry warnings for acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335), which may extrapolate to the trifluoromethyl variant due to similar amine and benzyl functionalities .
Research Findings and Implications
- Synthetic Challenges: The trifluoromethyl group introduces synthetic complexity compared to methyl analogs.
Biological Activity
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its receptor interactions, pharmacological properties, and implications for the treatment of various neuropsychiatric disorders.
Chemical Structure and Properties
The molecular formula of this compound is C13H19Cl2F3N2, with a molecular weight of approximately 349.2 g/mol. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it suitable for various medicinal applications.
Receptor Interactions
This compound exhibits significant biological activity primarily as an antagonist at various receptors, including:
- NMDA Receptors : Dysfunction in NMDA receptor signaling is linked to neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Preliminary studies suggest that compounds with similar structures have shown promise in modulating NMDA receptor activity, potentially offering therapeutic benefits for these conditions .
- Dopamine Receptors : The compound may also interact with dopamine receptors, which are critical in the treatment of psychiatric disorders. Studies indicate that piperidine derivatives can influence dopaminergic pathways, suggesting a role in managing conditions like depression and schizophrenia.
Pharmacological Studies
Research indicates that this compound has demonstrated notable effects in vitro:
- Binding Affinity : In vitro binding assays have shown that this compound can inhibit [^3H]TCP binding at NMDA receptors, suggesting a high binding affinity that could be quantified through values .
- Efficacy in Neuropsychiatric Models : Animal models have been employed to evaluate the efficacy of similar compounds in treating symptoms associated with neuropsychiatric disorders. For instance, studies on related trifluoromethyl derivatives indicate potential antidepressant and antipsychotic effects, although specific data on this compound remains limited .
Case Study 1: NMDA Receptor Modulation
In a study investigating the structure-affinity relationships of trifluoromethyl derivatives, it was found that compounds similar to this compound exhibited high affinity for NMDA receptors, with inhibition levels exceeding 89% at concentrations around 1 μM. Such findings highlight the potential for developing radioligands for PET imaging aimed at understanding NMDA receptor dynamics in neuropsychiatric conditions .
Case Study 2: Antidepressant Potential
Research into piperidine derivatives has suggested a role in alleviating depressive symptoms through modulation of serotonin and norepinephrine pathways. The incorporation of trifluoromethyl groups has been associated with improved pharmacokinetic profiles, enhancing solubility and bioavailability—key factors for therapeutic efficacy .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other piperidine derivatives:
| Compound | Binding Affinity (K_i) | Efficacy in Animal Models | Therapeutic Applications |
|---|---|---|---|
| N-Benzyl-3-(trifluoromethyl)piperidin | High | Promising | Depression, Schizophrenia |
| Related Piperidine Derivative A | Moderate | Moderate | Anxiety Disorders |
| Related Piperidine Derivative B | Low | Limited | Antiepileptic |
Q & A
Q. What are the key considerations for synthesizing N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves: (i) Formation of the piperidine ring via cyclization of appropriate precursors (e.g., 1-benzyl-3-trifluoromethylpiperidine intermediates). (ii) Introduction of the amine group using reductive amination or nucleophilic substitution. (iii) Final dihydrochloride salt formation via HCl treatment. Critical Steps :
- Use chiral catalysts or resolving agents to ensure enantiomeric purity, as stereochemistry directly impacts biological activity .
- Optimize reaction conditions (temperature, solvent polarity) to minimize racemization during methylation or benzylation steps .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and detect impurities via H/C NMR, focusing on trifluoromethyl (-CF) splitting patterns .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, particularly for the dihydrochloride salt form .
- HPLC with Chiral Columns : Assess enantiomeric excess (ee) to ensure stereochemical integrity .
Q. How can researchers mitigate hazards during synthesis and handling of this compound?
- Methodological Answer :
- Conduct a pre-experiment hazard analysis (e.g., reactivity of intermediates, HCl gas release during salt formation).
- Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) or toxic byproducts.
- Screen for mutagenicity via Ames testing, as structurally similar anomeric amides may exhibit mutagenic properties .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its receptor binding affinity?
- Methodological Answer :
- Perform molecular docking studies to compare enantiomers against target receptors (e.g., dopamine or serotonin receptors).
- Validate computationally predicted interactions with radioligand binding assays (e.g., measurements).
- Key Insight : The (3R,3S) configuration may enhance binding to hydrophobic pockets due to spatial alignment of the benzyl and trifluoromethyl groups .
Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Cross-validate assays : Use orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm receptor modulation.
- Control for salt form : Ensure dihydrochloride vs. free base comparisons account for solubility differences in pharmacokinetic studies .
- Replicate under standardized conditions : Variations in solvent (DMSO vs. saline) or cell lines may explain discrepancies in IC values .
Q. How can the trifluoromethyl (-CF) group be leveraged to enhance metabolic stability in vivo?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with -CH, -Cl, or -CF groups and measure metabolic half-lives in hepatocyte assays.
- Rationale : The -CF group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in structurally related piperidine derivatives .
Q. What computational tools are effective for predicting the compound’s interaction with membrane transporters (e.g., P-glycoprotein)?
- Methodological Answer :
- Use molecular dynamics simulations to model lipid bilayer penetration and transporter binding.
- Validate predictions with Caco-2 permeability assays and efflux ratio calculations .
Q. How do researchers optimize reaction yields in large-scale synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
